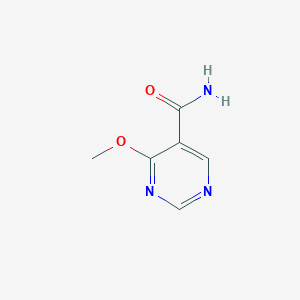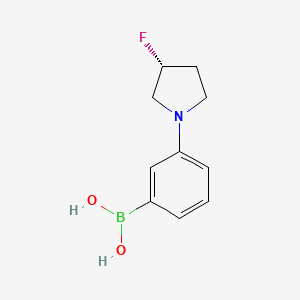
(R)-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorinated pyrrolidine ring attached to a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Fluoropyrrolidine Ring: The fluoropyrrolidine ring can be synthesized starting from commercial aldehydes through a series of reactions including condensation, vinylation, and reductive amination.
Attachment to the Phenyl Group: The fluoropyrrolidine is then attached to a phenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura reaction.
Industrial Production Methods
Industrial production of ®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency and support green chemistry principles .
化学反应分析
Types of Reactions
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the fluoropyrrolidine ring or the phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the fluoropyrrolidine ring can produce various fluorinated amines.
科学研究应用
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of ®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The fluoropyrrolidine ring enhances the compound’s stability and binding affinity to its targets.
相似化合物的比较
Similar Compounds
®-(-)-3-Fluoropyrrolidine hydrochloride: A related compound with similar structural features but different functional groups.
3-(5)-Substituted Pyrazoles: These compounds share the pyrrolidine ring structure but differ in their substitution patterns and reactivity.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to its combination of a fluorinated pyrrolidine ring and a boronic acid group. This combination provides enhanced stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C10H13BFNO2 |
|---|---|
分子量 |
209.03 g/mol |
IUPAC 名称 |
[3-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-4-5-13(7-9)10-3-1-2-8(6-10)11(14)15/h1-3,6,9,14-15H,4-5,7H2/t9-/m1/s1 |
InChI 键 |
KEBDOVACXYYWLZ-SECBINFHSA-N |
手性 SMILES |
B(C1=CC(=CC=C1)N2CC[C@H](C2)F)(O)O |
规范 SMILES |
B(C1=CC(=CC=C1)N2CCC(C2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


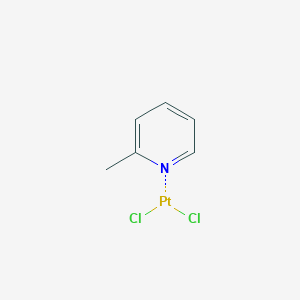
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)
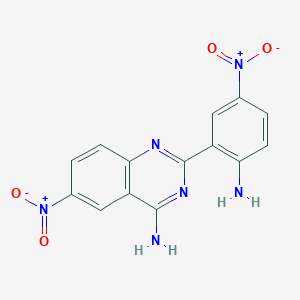
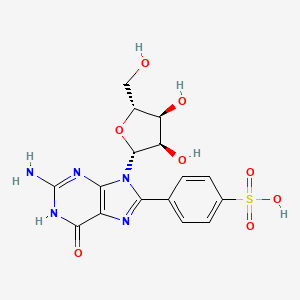
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
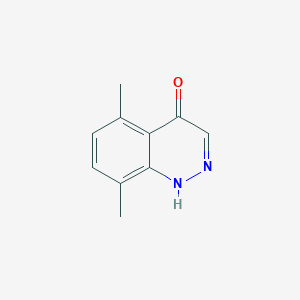
![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)
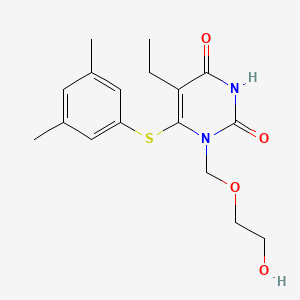
![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
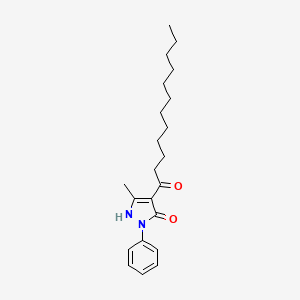
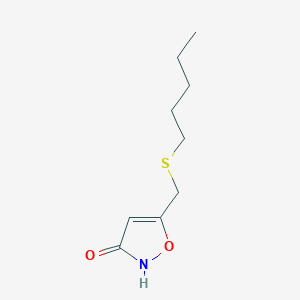
![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)
